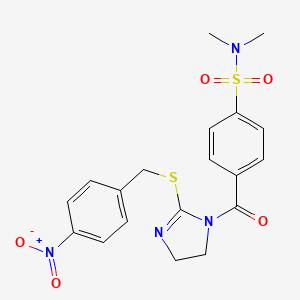

N,N-dimethyl-4-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide

Description

N,N-dimethyl-4-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide is a sulfonamide derivative featuring a dihydroimidazole ring conjugated to a 4-nitrobenzyl thioether moiety. Its structural complexity arises from the integration of multiple functional groups:

- Sulfonamide core: Provides a polar, electron-withdrawing scaffold.

- 4-Nitrobenzyl thioether: Introduces steric bulk and redox-active nitro functionality.

This compound’s synthesis likely involves multi-step reactions, including thioether formation and imidazole acylation, analogous to methodologies described for related sulfonamide-triazole hybrids . Structural characterization employs techniques such as X-ray crystallography (via SHELX ) and spectroscopic analysis (IR, NMR) .

Properties

IUPAC Name |

N,N-dimethyl-4-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O5S2/c1-21(2)30(27,28)17-9-5-15(6-10-17)18(24)22-12-11-20-19(22)29-13-14-3-7-16(8-4-14)23(25)26/h3-10H,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGYOIIEDMDQAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-dimethyl-4-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of cysteine proteases. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

- Molecular Formula: C19H20N4O5S2

- Molecular Weight: 448.51 g/mol

- Appearance: Yellow crystalline powder

- Melting Point: 200-215°C

- Solubility: Soluble in organic solvents such as DMSO and DMF

The primary biological activity of this compound is attributed to its role as a potent inhibitor of cysteine proteases. These enzymes play critical roles in various physiological processes, including protein degradation and cell signaling. Inhibition of cysteine proteases can lead to therapeutic effects in conditions such as cancer and infectious diseases.

1. Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that imidazole derivatives can induce apoptosis in cancer cell lines through the inhibition of Bcl-2 proteins, which are involved in regulating cell death pathways. The structure–activity relationship (SAR) analysis suggests that the presence of specific substituents on the phenyl ring enhances cytotoxic activity against various cancer cell lines.

2. Antimicrobial Activity

This compound has shown potential antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 31.25 to 1000 µg/mL, indicating varied effectiveness against different bacterial strains.

Data Tables

| Biological Activity | Target | IC50 (µM) | References |

|---|---|---|---|

| Anticancer | Bcl-2 | < 10 | |

| Antimicrobial | S. epidermidis | 62.5 | |

| Cysteine Protease Inhibition | Various | < 5 |

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of imidazole derivatives, including this compound. Results demonstrated a significant reduction in cell viability in A431 and Jurkat cell lines with an IC50 value below 10 µM, indicating strong potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against various bacterial strains. The compound exhibited promising activity against Staphylococcus epidermidis with an MIC value of 62.5 µg/mL, suggesting its potential use in treating infections caused by resistant bacterial strains.

Comparison with Similar Compounds

Core Heterocycles and Substituent Effects

The target compound’s dihydroimidazole ring distinguishes it from triazole- and triazine-based analogues (Table 1).

Table 1: Structural Comparison of Key Analogues

Spectral Characterization

IR and NMR data highlight functional group differences (Table 3):

Table 3: Spectral Data Comparison

Q & A

Q. What are the optimized synthetic routes for N,N-dimethyl-4-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

- Step 1 : Coupling of a 4-nitrobenzyl thiol derivative with a 4,5-dihydroimidazole precursor under reflux conditions in ethanol with catalytic glacial acetic acid .

- Step 2 : Sulfonylation of the intermediate using N,N-dimethylbenzenesulfonamide in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C .

- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) to isolate the final product .

Key Considerations : Reaction pH and temperature must be tightly controlled to avoid side reactions (e.g., hydrolysis of the imidazole ring) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95% required for biological assays) .

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of key groups:

- ¹H NMR : Peaks at δ 2.8–3.1 ppm (N,N-dimethyl groups) and δ 7.5–8.3 ppm (aromatic protons) .

- ¹³C NMR : Carbonyl (C=O) at ~170 ppm and sulfonamide (SO₂) at ~45 ppm .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify the molecular ion peak (e.g., m/z 532.1 [M+H]⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Cross-Validation : Compare experimental NMR data with computational predictions (e.g., DFT-based simulations) .

- X-ray Crystallography : Use programs like SHELXL to resolve ambiguities in stereochemistry or bond lengths. For example, confirm the 4-nitrobenzylthio group’s orientation relative to the imidazole ring.

- Dynamic NMR Studies : Detect conformational flexibility in solution (e.g., hindered rotation of the sulfonamide group) .

Q. What computational methods are suitable for validating the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., carbonic anhydrase IX, a common sulfonamide target). Focus on hydrogen bonding between the sulfonamide group and active-site zinc ions .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

- QSAR Analysis : Compare with structurally similar compounds (Table 1) to predict bioactivity .

Table 1 : Structural and Bioactivity Comparison with Analogues

| Compound Name | Key Structural Features | Reported Bioactivity |

|---|---|---|

| Target Compound | Nitrobenzylthio-imidazole-sulfonamide | Hypothesized anticancer |

| N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide | Benzimidazole-isoxazole | Antifungal, IC₅₀ = 12 µM |

| N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzamide | Isothiazolidine-sulfone | Antiparasitic, EC₅₀ = 8 µM |

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

Methodological Answer:

- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the N,N-dimethyl moiety to improve solubility without compromising membrane permeability .

- Metabolic Stability : Replace the 4-nitrobenzylthio group with a bioisostere (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .

- In Vivo Testing : Use rodent models to compare bioavailability of derivatives via oral and intravenous administration .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across studies?

Methodological Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (e.g., serum concentration, incubation time) .

- Dose-Response Curves : Replicate experiments with at least three independent trials to confirm IC₅₀ values .

- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to rule out nonspecific binding .

Experimental Design Considerations

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

- Solvent Screening : Test mixed solvents (e.g., DMSO/water) to optimize crystal growth .

- Cryoprotection : Soak crystals in glycerol or sucrose before flash-cooling in liquid nitrogen .

- Data Collection : Use synchrotron radiation (λ = 0.9 Å) to enhance resolution for small-molecule crystals (<1.0 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.